molecular formula C11H11ClO4 B8652473 Methyl 3-chloro-3-(4-methoxyphenyl)-2-oxopropionate

Methyl 3-chloro-3-(4-methoxyphenyl)-2-oxopropionate

Katalognummer: B8652473
Molekulargewicht: 242.65 g/mol
InChI-Schlüssel: JPABRQCRIVEWDL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-chloro-3-(4-methoxyphenyl)-2-oxopropionate is an organic compound with a complex structure that includes a chloro group, a methoxyphenyl group, and an oxo-propionic acid methyl ester moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-chloro-3-(4-methoxyphenyl)-2-oxopropionate typically involves the reaction of 4-methoxybenzaldehyde with chloroacetic acid in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to optimize the production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-chloro-3-(4-methoxyphenyl)-2-oxopropionate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of 3-chloro-3-(4-methoxy-phenyl)-2-oxo-propionic acid.

    Reduction: Formation of 3-chloro-3-(4-methoxy-phenyl)-2-hydroxy-propionic acid methyl ester.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Methyl 3-chloro-3-(4-methoxyphenyl)-2-oxopropionate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of Methyl 3-chloro-3-(4-methoxyphenyl)-2-oxopropionate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3-Chloro-3-(4-methoxy-phenyl)acrylonitrile
  • 3-Chloro-3-(4-methoxy-phenyl)-2-oxo-propanoic acid

Uniqueness

Methyl 3-chloro-3-(4-methoxyphenyl)-2-oxopropionate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxyphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological membranes.

Eigenschaften

Molekularformel

C11H11ClO4

Molekulargewicht

242.65 g/mol

IUPAC-Name

methyl 3-chloro-3-(4-methoxyphenyl)-2-oxopropanoate

InChI

InChI=1S/C11H11ClO4/c1-15-8-5-3-7(4-6-8)9(12)10(13)11(14)16-2/h3-6,9H,1-2H3

InChI-Schlüssel

JPABRQCRIVEWDL-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C(C(=O)C(=O)OC)Cl

Herkunft des Produkts

United States

Synthesis routes and methods

Procedure details

This compound was synthesised as 3-chloro-3-(4-fluoro-phenyl)-2-oxo-propionic acid methyl ester but using 4-methoxybenzaldehyde instead 4-fluorobenzaldehyde.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.